[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid
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Overview
Description
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a pyrimidine ring system that includes a phenyl group and an oxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid, each with distinct chemical and biological properties.
Scientific Research Applications
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as acetyl-coenzyme A carboxylase in plants.
Pathways: By inhibiting these targets, the compound disrupts essential metabolic pathways, leading to its biological effects, such as herbicidal activity.
Properties
CAS No. |
651720-03-5 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C18H14N2O4/c21-16-10-15(12-4-2-1-3-5-12)19-18(20-16)13-6-8-14(9-7-13)24-11-17(22)23/h1-10H,11H2,(H,22,23)(H,19,20,21) |
InChI Key |
IPDQZWKSSPFKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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